Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free conditions and the use of heterogeneous catalysts can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)propanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2,5-dimethylphenyl)furan-2-yl)acrylate
Uniqueness
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
Molecular Formula |
C15H12Cl2O3 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)12-9-10(16)3-6-13(12)17/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
DAILWEDMXATBAQ-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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